2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl
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Overview
Description
2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl is a complex organic compound that belongs to the class of pyridoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl typically involves multi-step organic reactions. Common starting materials may include pyridine derivatives and indole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions may occur at specific positions on the pyridine or indole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signaling cascades, inhibition of enzyme activity, or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1H-pyrido(3,4-b)indole: Lacks the pyridinyl group.
3,9-Dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole: Lacks the tetrahydro structure.
Uniqueness
The presence of both the pyridinyl group and the tetrahydro structure in 2,3,4,9-Tetrahydro-3,9-dimethyl-6-methoxy-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole HCl makes it unique, potentially leading to distinct biological activities and applications.
Properties
CAS No. |
40717-63-3 |
---|---|
Molecular Formula |
C19H22ClN3O |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
6-methoxy-3,9-dimethyl-1-pyridin-3-yl-1,2,3,4-tetrahydropyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C19H21N3O.ClH/c1-12-9-16-15-10-14(23-3)6-7-17(15)22(2)19(16)18(21-12)13-5-4-8-20-11-13;/h4-8,10-12,18,21H,9H2,1-3H3;1H |
InChI Key |
JSFAQMJBRZLWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1)C3=CN=CC=C3)N(C4=C2C=C(C=C4)OC)C.Cl |
Origin of Product |
United States |
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